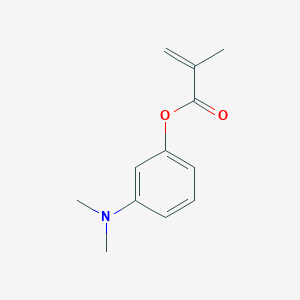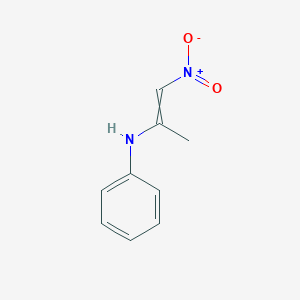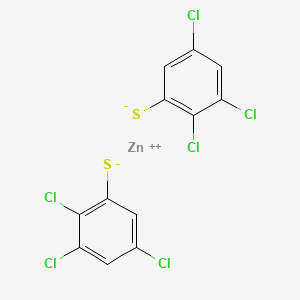
Zinc, bis(2,3,5-trichlorophenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bis(2,3,5-trichlorophenylthio)- is a chemical compound that belongs to the class of organozinc compounds. These compounds are characterized by the presence of carbon-zinc bonds and are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is particularly notable for its unique structural properties and reactivity, which make it a valuable subject of study in scientific research.
準備方法
The synthesis of Zinc, bis(2,3,5-trichlorophenylthio)- typically involves the reaction of zinc salts with 2,3,5-trichlorophenylthiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions often require the use of a base, such as potassium tert-butoxide, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.
化学反応の分析
Zinc, bis(2,3,5-trichlorophenylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding zinc sulfide form. Reducing agents such as lithium aluminum hydride are typically employed.
Substitution: The compound can participate in substitution reactions where the 2,3,5-trichlorophenylthio groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of organozinc derivatives.
科学的研究の応用
Zinc, bis(2,3,5-trichlorophenylthio)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: In biological research, the compound is investigated for its potential as a zinc ion donor in various biochemical processes.
Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, Zinc, bis(2,3,5-trichlorophenylthio)- is used in the production of advanced materials, including catalysts and electronic components.
作用機序
The mechanism of action of Zinc, bis(2,3,5-trichlorophenylthio)- involves its ability to donate zinc ions to target molecules. The compound interacts with specific molecular targets, such as enzymes and proteins, through coordination bonds. This interaction can modulate the activity of these targets, leading to various biochemical effects. The pathways involved in these processes are complex and may include the regulation of gene expression, protein synthesis, and cellular signaling .
類似化合物との比較
Zinc, bis(2,3,5-trichlorophenylthio)- can be compared with other organozinc compounds, such as diethylzinc and zinc acetate. While these compounds share some similarities in their chemical properties, Zinc, bis(2,3,5-trichlorophenylthio)- is unique due to its specific structural features and reactivity. The presence of the 2,3,5-trichlorophenylthio groups imparts distinct characteristics that differentiate it from other zinc compounds .
Similar compounds include:
Diethylzinc: Known for its use in organic synthesis and as a precursor for the production of zinc oxide nanoparticles.
Zinc Acetate: Commonly used in medicinal applications and as a dietary supplement.
Zinc Pyrithione: Utilized in anti-dandruff shampoos and as an antimicrobial agent.
特性
CAS番号 |
63885-02-9 |
|---|---|
分子式 |
C12H4Cl6S2Zn |
分子量 |
490.4 g/mol |
IUPAC名 |
zinc;2,3,5-trichlorobenzenethiolate |
InChI |
InChI=1S/2C6H3Cl3S.Zn/c2*7-3-1-4(8)6(9)5(10)2-3;/h2*1-2,10H;/q;;+2/p-2 |
InChIキー |
VNRHVDNMRTULPC-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.C1=C(C=C(C(=C1[S-])Cl)Cl)Cl.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



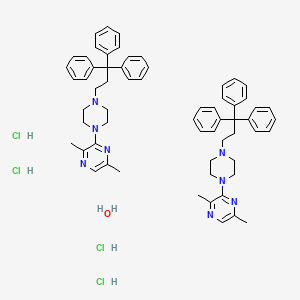
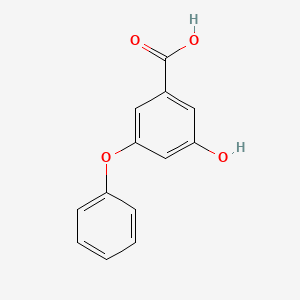


![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
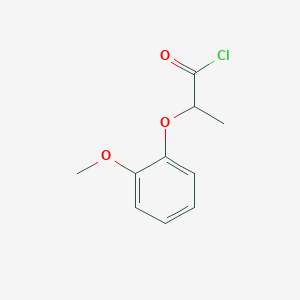
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)
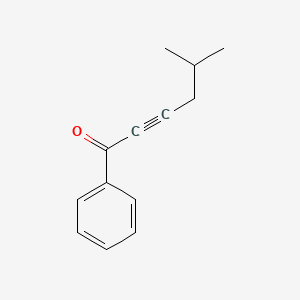
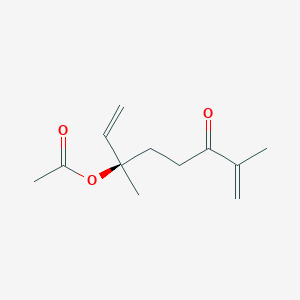
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
